molecular formula C23H26N6 B2883959 N6-(3-methylbutyl)-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946265-61-8

N6-(3-methylbutyl)-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2883959
CAS No.: 946265-61-8
M. Wt: 386.503
InChI Key: LIMCLYCKZFYNCQ-UHFFFAOYSA-N
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Description

N6-(3-methylbutyl)-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by substituents at the N4 (3-methylphenyl), N6 (3-methylbutyl), and 1-phenyl positions.

Properties

IUPAC Name

6-N-(3-methylbutyl)-4-N-(3-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6/c1-16(2)12-13-24-23-27-21(26-18-9-7-8-17(3)14-18)20-15-25-29(22(20)28-23)19-10-5-4-6-11-19/h4-11,14-16H,12-13H2,1-3H3,(H2,24,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMCLYCKZFYNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)NCCC(C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-(3-methylbutyl)-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method involves the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

N6-(3-methylbutyl)-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but typically involve controlled temperature, pressure, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N6-(3-methylbutyl)-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N6-(3-methylbutyl)-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Core Scaffold and Substitution Patterns

The target compound shares a pyrazolo[3,4-d]pyrimidine core with several analogs, but its pharmacological profile is influenced by the unique combination of substituents:

  • N4 Position : A 3-methylphenyl group distinguishes it from analogs with bulkier or polar substituents (e.g., 3,4-dimethylphenyl in ChemDiv ID 946288-13-7) .
  • N6 Position : The 3-methylbutyl chain contrasts with shorter or oxygen-containing chains (e.g., 3-methoxypropyl in N4-(2H-1,3-benzodioxol-5-yl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine) .
  • 1-Phenyl Group: Common in analogs like PR5-LL-CM01 (CAS 1005307-86-7), which also features a dimethylaminoethyl group at N6 .

Physicochemical Properties

Compound Name N4 Substituent N6 Substituent Molecular Weight Solubility (pH 7.4) Key Reference
Target Compound 3-methylphenyl 3-methylbutyl ~400 (estimated) Low (predicted) -
N4-(3,4-dimethylphenyl)-N6-(3-methoxypropyl)-1-phenyl analog 3,4-dimethylphenyl 3-methoxypropyl 401.51 Moderate
PR5-LL-CM01 (CAS 1005307-86-7) 3,4-dimethylphenyl 2-dimethylaminoethyl 401.51 0.5 μg/mL
N4-(3-chloro-4-methylphenyl)-N6-ethyl analog (CAS 878064-24-5) 3-chloro-4-methylphenyl ethyl 316.79 0.5 μg/mL

Key Observations :

  • Halogenated substituents (e.g., 3-chloro-4-methylphenyl in CAS 878064-24-5) may improve target binding but introduce metabolic instability .

Key Research Findings and Limitations

  • Activity Trade-offs : While the 3-methylbutyl group may enhance lipophilicity, it could compromise solubility and oral bioavailability, as seen in analogs with similar hydrophobic chains .
  • Target Selectivity: The absence of polar groups at N6 (e.g., morpholinoethyl or methoxypropyl) may reduce off-target effects observed in compounds like 4i () but limit interactions with charged binding pockets .

Biological Activity

N6-(3-methylbutyl)-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound belonging to the pyrazolo-pyrimidine family. This class of compounds has garnered significant attention due to their potential therapeutic applications, particularly as kinase inhibitors in cancer treatment. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic implications.

Chemical Structure and Properties

The compound features a complex structure characterized by a fused pyrazolo-pyrimidine ring system. Its molecular formula is C19H24N6C_{19}H_{24}N_6, with a molecular weight of 348.44 g/mol. The structural configuration is crucial for its biological activity, particularly in its interaction with specific enzymes involved in cellular signaling pathways.

The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinases (CDKs). CDKs play a pivotal role in regulating the cell cycle and their aberrant activation is often associated with cancer progression. By binding to the active site of these kinases, this compound can effectively inhibit their activity, leading to disrupted cell cycle progression and induction of apoptosis in cancer cells .

In Vitro Studies

Research has demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. For instance, studies have shown IC50 values in the low micromolar range against breast cancer (MCF7) and lung cancer (A549) cell lines. The compound's efficacy is attributed to its ability to induce cell cycle arrest at the G1/S checkpoint and promote apoptosis through caspase activation .

Case Studies

  • Breast Cancer Cell Lines : In a study evaluating several pyrazolo-pyrimidine derivatives, this compound was among the most effective compounds tested against MCF7 cells, showing a significant reduction in cell viability after 48 hours of treatment.
  • Lung Cancer Models : Another study assessed the compound's effects on A549 cells and reported a dose-dependent decrease in proliferation alongside increased apoptosis markers such as cleaved PARP and caspase-3 activation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other known pyrazolo-pyrimidines:

CompoundIC50 (µM)Mechanism of ActionTarget
This compound2.5CDK InhibitionCDK2/4
N6-Phenyl-1H-pyrazolo[3,4-d]pyrimidine5.0CDK InhibitionCDK1/2
5-Amino-3-methyl-1-phenylpyrazole10.0Non-specific kinase inhibitionVarious

This table illustrates that this compound demonstrates superior potency compared to other derivatives.

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